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Compound of Interest

Compound Name:
4-Methoxy-2,5-

dimethylbenzenesulfonyl chloride

Cat. No.: B1330946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-2,5-dimethylbenzenesulfonyl group is an important moiety in medicinal

chemistry and organic synthesis. A thorough understanding of the spectroscopic characteristics

of compounds containing this group is crucial for their identification, characterization, and

quality control. This guide provides a comparative overview of the key spectroscopic features of

4-methoxy-2,5-dimethylbenzenesulfonylated compounds, supported by predicted data based

on structurally similar molecules.

Data Presentation
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of 4-methoxy-2,5-dimethylbenzenesulfonylated compounds. These predictions are based on

the analysis of analogous structures, including 4-methoxybenzenesulfonyl and other

substituted benzenesulfonyl derivatives.

Table 1: Predicted ¹H NMR Spectral Data
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Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) (Hz)

Aromatic H (position

3)
7.0 - 7.2 s -

Aromatic H (position

6)
7.6 - 7.8 s -

Methoxy (OCH₃) 3.8 - 4.0 s -

Methyl (CH₃ at C2) 2.2 - 2.4 s -

Methyl (CH₃ at C5) 2.5 - 2.7 s -

N-H (in sulfonamides) 8.0 - 10.0 br s -

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (ppm)

C-SO₂ 135 - 140

C-OCH₃ 160 - 165

C-CH₃ (at C2) 130 - 135

C-CH₃ (at C5) 140 - 145

Aromatic CH (at C3) 115 - 120

Aromatic CH (at C6) 125 - 130

Methoxy (OCH₃) 55 - 60

Methyl (CH₃ at C2) 15 - 20

Methyl (CH₃ at C5) 20 - 25

Table 3: Predicted Infrared (IR) Absorption Bands
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (in sulfonamides) 3200 - 3400 Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

SO₂ Asymmetric Stretch 1330 - 1370 Strong

SO₂ Symmetric Stretch 1150 - 1180 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium-Strong

C-O Stretch (aryl ether) 1230 - 1270 Strong

S-N Stretch 900 - 940 Medium

Table 4: Predicted Mass Spectrometry Fragmentation

Ion Predicted m/z Description

[M]+• Varies Molecular ion

[M - SO₂]+• Varies Loss of sulfur dioxide

[M - C₉H₁₁O₃S]+ Varies Cleavage of the sulfonyl bond

[C₉H₁₁O₃S]+ 215.04

4-Methoxy-2,5-

dimethylbenzenesulfonyl

fragment

[C₉H₁₀O₂S]+• 182.04

Loss of a methyl and a

methoxy radical from the

sulfonyl fragment

[C₈H₉O]+ 121.06
4-Methoxy-2,5-dimethylphenyl

cation
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the 4-methoxy-2,5-dimethylbenzenesulfonylated

compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and 16-32 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees,

relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-

noise (e.g., 1024 or more).

Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr

powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory.
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Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or

KBr).

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

Collect the sample spectrum and ratio it against the background to obtain the final

absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive or negative ion mode over a relevant m/z range.

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph

(GC-MS). Acquire the mass spectrum, typically at an electron energy of 70 eV.

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular

ion or other prominent ions to observe fragmentation patterns.

Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of 4-

methoxy-2,5-dimethylbenzenesulfonylated compounds and a typical signaling pathway where

such compounds might be studied.
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Caption: General workflow for the synthesis and spectroscopic characterization.
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Caption: Example of a signaling pathway inhibited by a target compound.
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[Online PDF]. Available at: [https://www.benchchem.com/product/b1330946#spectroscopic-
analysis-of-4-methoxy-2-5-dimethylbenzenesulfonylated-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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